Sodium phytate

Description

Properties

IUPAC Name |

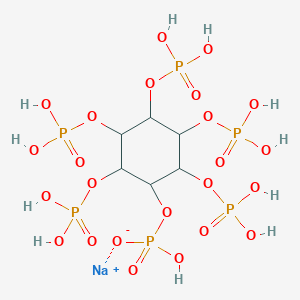

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETSPIPODMGOEJ-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na12O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938091 | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17211-15-3, 14306-25-3 | |

| Record name | Phytate persodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTATE PERSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Properties of Sodium Phytate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phytate, the sodium salt of phytic acid (myo-inositol hexaphosphate), is a naturally occurring organic compound found abundantly in plant tissues, particularly in seeds and bran.[1][2] It serves as the principal storage form of phosphorus in these plant materials.[1][2] In recent years, this compound has garnered significant attention in various scientific and industrial fields, including cosmetics, food science, and pharmaceuticals, owing to its potent chemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its chelation, antioxidant, and hydrolysis characteristics. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Core Chemical Properties

This compound is a white to off-white, hygroscopic powder that is soluble in water.[3][4] Its chemical structure, featuring six phosphate groups linked to a myo-inositol ring, underpins its remarkable chemical reactivity.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₆Na₁₂O₂₄P₆ | [5][6] |

| Molecular Weight | 857.87 g/mol (anhydrous) | [7] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Solubility | Soluble in water, insoluble in oil | [5][8] |

| pH (aqueous solution) | ~12 (fully neutralized) | [1][9] |

| pH (in some commercial solutions) | ~4.5 | [10] |

| Stability | Stable under normal storage conditions | [11] |

Chelation Properties

The most prominent chemical property of this compound is its exceptional ability to chelate multivalent metal ions. The six phosphate groups provide multiple negatively charged sites, allowing for the formation of stable complexes with a wide range of cations.[11] This chelating action is crucial for its function in various applications, as it can prevent metal-catalyzed degradation reactions, improve product stability, and influence mineral bioavailability.[12][13]

The stability of these metal-phytate complexes is a critical parameter and is quantified by stability constants (log K). Higher log K values indicate a stronger and more stable complex.

Table 2: Stability Constants (log K) of Phytate with Various Metal Ions

| Metal Ion | log K | Experimental Conditions | References |

| Li⁺ | 28.1 (for M₆Phy⁶⁻) | I = 0.1 mol dm⁻³, 25 °C | [10] |

| Na⁺ | 25.9 (for M₆Phy⁶⁻) | I = 0.1 mol dm⁻³, 25 °C | [10] |

| K⁺ | 24.5 (for M₆Phy⁶⁻) | I = 0.1 mol dm⁻³, 25 °C | [10] |

| Cs⁺ | 24.0 (for M₆Phy⁶⁻) | I = 0.1 mol dm⁻³, 25 °C | [10] |

| Mg²⁺ | - | pH-dependent | [8] |

| Ca²⁺ | - | Chelation significant above pH 5 | [14] |

| Zn²⁺ | - | Stronger binding affinity than citrate | [14] |

| Cu²⁺ | - | Stronger binding affinity than citrate | [14] |

| Fe²⁺ | - | Forms stable complexes | [14] |

| Fe³⁺ | - | High affinity | [15] |

Note: The stability constants can vary significantly based on experimental conditions such as pH, temperature, and ionic strength. The values presented are for comparative purposes.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is closely linked to its chelating properties. By sequestering pro-oxidant metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), it inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction.[16][17] This indirect antioxidant mechanism is crucial in preventing oxidative damage to lipids, proteins, and other cellular components. Furthermore, there is evidence to suggest that phytic acid can directly scavenge free radicals.[15]

Table 3: Antioxidant Activity of this compound

| Assay | Result | References |

| DPPH Radical Scavenging | A 0.5% mass fraction solution has a scavenging rate of over 80% | [15] |

| Ferrous Ion Chelating (FIC) Assay | Effective in chelating Fe²⁺ | [14] |

Hydrolysis

This compound can undergo hydrolysis, a process where the phosphate groups are sequentially cleaved from the inositol ring. This can be achieved through enzymatic action (by phytases) or non-enzymatic methods like autoclaving.[18] The hydrolysis of this compound is a critical process in nutrition, as it can release essential minerals that were previously bound, thereby improving their bioavailability.[19] The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the presence of enzymes.

Experimental Protocols

Ferrous Ion Chelating (FIC) Assay

This spectrophotometric assay evaluates the Fe²⁺ chelating capacity of a substance.

Principle: The assay is based on the competition between the chelating agent and ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in absorbance. This decrease is proportional to the chelating activity of the sample.[14]

Materials:

-

This compound solution (various concentrations)

-

Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Methanol or appropriate buffer solution

-

EDTA solution (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the this compound and EDTA standard solutions.

-

Reaction Mixture: In a 96-well plate, add 50 µL of the sample or standard solution to the wells. Add 50 µL of the FeSO₄ or FeCl₂ solution to all wells.

-

Incubation 1: Mix and incubate the plate at room temperature for 10 minutes to allow the sample to chelate the iron.[14]

-

Add Ferrozine: Add 100 µL of the working ferrozine solution to all wells to initiate the colorimetric reaction.

-

Incubation 2: Incubate at room temperature for another 10 minutes.

-

Measurement: Measure the absorbance at 562 nm using a microplate reader.

-

Calculation: The chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a non-radical form, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the sample.[20]

Materials:

-

This compound solution (various concentrations)

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation: Prepare serial dilutions of the this compound and the positive control.

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample or standard solution. Add a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined from a dose-response curve.[21]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. The presence of an antioxidant protects the fluorescent probe from oxidation, thus preserving the fluorescence signal. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox.

Materials:

-

This compound solution (various concentrations)

-

Fluorescein sodium salt solution

-

AAPH solution

-

Trolox standard solutions

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation: Prepare serial dilutions of the this compound and Trolox standards in phosphate buffer.

-

Reaction Mixture: In a 96-well black microplate, add the sample or standard solution. Then, add the fluorescein solution to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: Calculate the net Area Under the Curve (AUC) for each sample and standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and is typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

This compound's chemical properties translate into significant biological activities, often mediated through its influence on various cellular signaling pathways.

Inhibition of Tyrosinase and Skin Lightening

This compound is known for its skin-lightening properties, which are primarily attributed to its ability to inhibit the enzyme tyrosinase.[16] Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin.

Mechanism:

-

Copper Chelation: this compound chelates the copper ions present in the active site of the tyrosinase enzyme.

-

Enzyme Inactivation: By binding to the copper ions, this compound inactivates the enzyme, thereby inhibiting the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin synthesis.

Anticancer Activity and Modulation of Signaling Pathways

Phytate has been shown to possess anticancer properties, which are thought to be mediated through its influence on key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[12]

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1][3] Studies have indicated that phytate can inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[12]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Dysregulation of this pathway is also implicated in cancer. Phytate has been shown to modulate the MAPK/ERK pathway, contributing to its anticancer effects.[12]

Conclusion

This compound is a multifunctional ingredient with a range of valuable chemical properties. Its potent chelating and antioxidant activities make it an effective stabilizer and preservative in various formulations. Furthermore, its ability to modulate key cellular signaling pathways highlights its potential in pharmaceutical and cosmeceutical applications, particularly in skin lightening and cancer prevention. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the chemical properties of this compound for the development of novel and effective products. Further research is warranted to establish more comprehensive and standardized quantitative data on its chemical properties under various conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. saudijournals.com [saudijournals.com]

- 3. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ebm-journal.org [ebm-journal.org]

- 11. incibeauty.com [incibeauty.com]

- 12. researchgate.net [researchgate.net]

- 13. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemicals in cancer and their effect on the PI3K/AKT-mediated cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. paulaschoice.de [paulaschoice.de]

- 18. researchgate.net [researchgate.net]

- 19. formunova.com [formunova.com]

- 20. DPPH Radical Scavenging Assay [mdpi.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Extraction of Sodium Phytate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found abundantly in plant tissues, where it serves as the primary storage form of phosphorus.[1][2] Its potent chelating properties make it a valuable ingredient in the pharmaceutical, cosmetic, and food industries.[1][2][3] This technical guide provides an in-depth overview of the principal natural sources of this compound and details the methodologies for its extraction and purification. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other relevant fields.

Natural Sources of this compound

Phytic acid and its salt, this compound, are widespread in the plant kingdom, with the highest concentrations typically found in seeds, grains, and legumes.[2][4][5] The bran portion of grains is particularly rich in this compound.[2][6]

Table 1: this compound Content in Various Natural Sources

| Natural Source | Phytate Content (% dry matter basis) | Reference(s) |

| Rice Bran | 5.9 - 8.7% | [7] |

| Wheat Bran | up to 7.2% | [7] |

| Corn | 0.5 - 2.0% (in germ) | [8] |

| Corn Steep Liquor | ~10% (dry basis) | [9] |

| Legumes (e.g., beans) | 0.2 - 2.9% | [7] |

| Oil Seeds (e.g., sesame, linseed) | 1 - 5.4% | [7] |

| Cereals (general) | 0.06 - 2.2% | [7] |

Extraction and Purification Methodologies

The extraction of phytate from plant sources typically involves an initial acid extraction to solubilize the compound, followed by various purification steps to isolate and refine the this compound.

Acid Extraction

The most common method for phytate extraction involves the use of acidic solutions to separate it from the plant matrix.[1][10] Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trichloroacetic acid (TCA).[11]

Table 2: Comparison of Acid Extraction Methods for Phytate

| Plant Source | Extraction Method | Key Parameters | Yield | Purity | Reference(s) |

| Rice Bran | Hydrochloric Acid (HCl) Extraction | 0.62 M HCl, 8.5:1 solvent-to-material ratio, 5.5 hours extraction time | 2.15 ± 0.02% | Not Specified | [1][12] |

| Rice Bran | Sulfuric Acid (H₂SO₄) Extraction | 5% H₂SO₄, pH 0.6, 30 minutes extraction time | Up to 2.22% | Not Specified | [1][11] |

| Wheat Bran | Hydrochloric Acid (HCl) Extraction | 1.0 N HCl, 1-hour extraction, followed by precipitation and purification | 2.94 g/100g (2.94%) | 66.95% | [1] |

Purification Techniques

Following acid extraction, several methods can be employed to purify the phytic acid before its conversion to this compound.

Precipitation is a widely used technique for phytate purification.[13] This can be achieved by adding ferric chloride to the acid extract to precipitate ferric phytate, which is insoluble in acidic solutions.[14] The ferric phytate can then be converted to this compound.[14] Alternatively, adjusting the pH of the extract to the alkaline side can precipitate phytin (a mixed salt of phytic acid).[15]

Ion-exchange chromatography is a powerful technique for purifying phytate due to its highly anionic nature.[16][17] The acid extract is passed through an anion-exchange resin, which adsorbs the phytic acid.[1] After washing away impurities, the phytic acid is eluted from the resin.[16]

A more novel approach involves the use of porous chitosan nanofiber hydrogels.[1][18] Phytic acid from an acidic extract is adsorbed onto the hydrogel at a low pH.[1][18] The adsorbed phytic acid can then be recovered as this compound by soaking the hydrogel in an alkaline solution.[1][18] This method has been reported to yield highly pure this compound.[18]

Experimental Protocols

Protocol 1: Optimized Acid Extraction from Rice Bran

This protocol is based on the method described by Wu et al. (2009) and is optimized for the extraction of phytic acid from rice bran using hydrochloric acid.[12]

Materials:

-

Defatted Rice Bran

-

Hydrochloric Acid (HCl) solution (0.62 M)

-

Deionized water

Procedure:

-

Place 5.0 g of pretreated (defatted) rice bran into a 200 mL beaker.[1][12]

-

Add the 0.62 M HCl solution at a solvent-to-raw material ratio of 8.5:1 (mL/g).[1][12]

-

Conduct the extraction for 5.5 hours at room temperature with stirring.[1][12]

-

After extraction, filter the mixture through filter paper.[1][12]

-

Add deionized water to the filtrate to bring the final volume to 100 mL.[1][12]

-

The extracted phytic acid can then be purified and converted to this compound.[1]

Protocol 2: Purification of Phytic Acid using Anion-Exchange Chromatography

This protocol outlines the general steps for purifying phytic acid from an acid extract using an anion-exchange resin.

Materials:

-

Acidic extract containing phytic acid

-

Anion-exchange resin

-

Sodium Hydroxide (NaOH) solution for elution

-

Deionized water

Procedure:

-

Pre-treat the crude extract to remove proteins and other large impurities if necessary.

-

Pack a chromatography column with the anion-exchange resin.

-

Equilibrate the column by washing it with deionized water.

-

Load the pre-treated extract onto the column to allow the phytic acid to adsorb to the resin.

-

Wash the resin with deionized water to remove any remaining impurities.[1]

-

Elute the phytic acid from the resin using a sodium hydroxide solution.

-

The collected eluate contains purified phytic acid, which can be converted to this compound.

Protocol 3: Purification via Ferric Chloride Precipitation

This protocol describes the precipitation of phytate from an acidic extract using ferric chloride.

Materials:

-

Acidic extract containing phytic acid

-

Ferric chloride (FeCl₃) solution

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution

Procedure:

-

To the acidic extract, add an excess of ferric chloride solution to precipitate ferric phytate.[14]

-

Centrifuge the mixture to pellet the ferric phytate precipitate.

-

Wash the precipitate with water to remove impurities.

-

Disperse the ferric phytate precipitate in water and add NaOH solution.[14]

-

Heat the mixture in a boiling water bath to coagulate the resulting ferric hydroxide (Fe(OH)₃) precipitate.[14]

-

Centrifuge to separate the soluble this compound in the supernatant from the ferric hydroxide precipitate.[14]

-

The supernatant containing the this compound can be further purified if necessary.

Visualizations

General Workflow for this compound Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Detailed Workflow for Purification by Ferric Chloride Precipitation

Caption: Detailed workflow for phytate purification via ferric chloride precipitation.

References

- 1. benchchem.com [benchchem.com]

- 2. formulachemistry.com [formulachemistry.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. magsskin.com [magsskin.com]

- 5. 4 Foods High in Phytic Acid and Why You Should Avoid It [webmd.com]

- 6. Phytic Acid and Whole Grains for Health Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. food.dtu.dk [food.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. US2712516A - Method of treating steep liquor - Google Patents [patents.google.com]

- 10. Extraction, isolation, purification, and detection techniques for phytic acid and their applications in various fields: A systematic review [pubmed.ncbi.nlm.nih.gov]

- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 12. Optimization of extraction conditions for phytic acid from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cerealsgrains.org [cerealsgrains.org]

- 15. US3591665A - Process for producing phytic acid - Google Patents [patents.google.com]

- 16. chemijournal.com [chemijournal.com]

- 17. benchchem.com [benchchem.com]

- 18. Rapid recovery of phytic acid from rice brans using chitosan nanofiber-based porous hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sodium Phytate as a Chelating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phytate, the sodium salt of phytic acid (myo-inositol hexakisphosphate), is a potent, naturally occurring chelating agent found abundantly in plant tissues, particularly in seeds, grains, and bran.[1][2] Its primary chemical characteristic is a strong binding affinity for polyvalent metal ions, including crucial physiological cations such as iron (Fe³⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[1][3] This ability to sequester metal ions makes this compound a molecule of significant interest across various scientific disciplines. In industrial applications, it serves as a natural alternative to synthetic chelators like EDTA for stabilizing cosmetic formulations and preserving food products.[2] In biomedical research, its capacity to control the bioavailability of metal ions allows for the modulation of cellular processes such as oxidative stress and enzyme-dependent signaling pathways.[1][3] This guide provides an in-depth examination of the molecular mechanism, thermodynamics, and experimental characterization of this compound's function as a chelating agent.

Molecular Mechanism of Chelation

The chelating prowess of this compound is intrinsically linked to its unique molecular architecture. The parent molecule, phytic acid, consists of a myo-inositol ring to which six phosphate groups are attached via ester bonds.[4] In solution at physiological pH, these phosphate groups are partially or fully deprotonated, creating a highly anionic molecule with numerous potential binding sites for positively charged metal cations.[1]

The chelation process is a complex equilibrium reaction influenced by several key factors:

-

pH: Phytic acid has twelve exchangeable protons, and its degree of ionization is highly dependent on the pH of the solution.[4] At lower pH values, the phosphate groups are protonated, reducing the negative charge and weakening the chelation capacity. As the pH increases, more protons dissociate, enhancing the electrostatic attraction and forming more stable metal-phytate complexes. The solubility of these complexes is also pH-dependent, with a tendency to be more soluble at acidic pH (below 4-5) and precipitate at higher pH values.[5]

-

Metal Ion Valence and Type: this compound demonstrates a stronger affinity for trivalent cations (e.g., Fe³⁺) than for divalent cations (e.g., Ca²⁺, Zn²⁺).[4][5] The binding affinity also varies among divalent ions, with an in-vitro study reporting the complex-forming ability in the order of Cu²⁺ > Zn²⁺.

-

Stoichiometry: The molar ratio of metal ions to phytate molecules critically dictates the nature and stability of the resulting complexes.[4] A single phytate molecule can coordinate with multiple metal ions, potentially forming large, insoluble polymeric structures.

The coordination between a metal ion and the phytate molecule occurs through the oxygen atoms of the phosphate groups, which act as Lewis bases, donating electron pairs to the cationic metal center. This multi-ligand binding forms a stable, cage-like chelate structure.

Quantitative Analysis of Phytate-Metal Interactions

Quantifying the binding affinity of phytate with various metal ions is complex due to the multiple protonation states of the ligand and the tendency of the complexes to precipitate. While determining absolute stability constants (log K) requires sophisticated computational analysis under tightly controlled conditions, the relative strength of chelation can be effectively compared by measuring the solubility of the resulting metal-phytate complexes. Lower solubility indicates the formation of a more stable, tightly bound complex.

Table 1: Solubility of Metal-Phytate Complexes

The following table summarizes the average solubility of various metal-phytate complexes after one hour in a 20 mM Sodium Acetate (NaAc) buffer at pH 5.0. This data provides a quantitative comparison of chelation strength under specific conditions.

| Metal Ion | Valence | Average Solubility (%)[6] | Chelation Strength Category[5][6] |

| Sodium (Na⁺) | +1 | 100% | (Reference) |

| Calcium (Ca²⁺) | +2 | 90.5% | Largely Soluble |

| Magnesium (Mg²⁺) | +2 | 64.5% | Largely Soluble |

| Manganese (Mn²⁺) | +2 | 39.0% | Partially Soluble |

| Copper (Cu²⁺) | +2 | 25.8% | Partially Soluble |

| Zinc (Zn²⁺) | +2 | 14.3% | Partially Soluble |

| Cadmium (Cd²⁺) | +2 | 8.2% | Partially Soluble |

| Aluminum (Al³⁺) | +3 | 6.9% | Hardly Soluble |

| Iron (Fe³⁺) | +3 | 4.3% | Hardly Soluble |

Data adapted from Sun, M., He, Z., & Jaisi, D. P. (2021). Role of metal complexation on the solubility and enzymatic hydrolysis of phytate. PLOS ONE.[6] The results clearly demonstrate that trivalent ions like iron and aluminum form the least soluble (i.e., most stable) complexes, while complexes with alkali earth metals like calcium and magnesium are significantly more soluble.

Experimental Protocols for Characterizing Chelation

Several analytical techniques can be employed to study phytate-metal interactions. Potentiometric titration is a foundational method for investigating the thermodynamics and stoichiometry of complex formation.

Detailed Protocol: Potentiometric Titration

This method is used to determine the stability constants of metal-phytate complexes by monitoring pH changes during titration with a strong base.[7]

Objective: To investigate the formation of metal-phytate complexes and determine their stoichiometry.

Apparatus & Reagents:

-

Automatic titrator with a 20 mL burette (± 0.5 µL accuracy)[7]

-

Combined glass pH electrode, calibrated with standard buffers (pH 2.0, 4.0, 7.0, 10.0)[7]

-

Magnetic stirrer and titration vessel

-

Nitrogen gas source and tubing

-

Phytic acid solution (prepared from salt, e.g., K₂H₁₀Phy, and passed through a cation exchange resin to obtain H₁₂Phy)[7]

-

Standardized NaOH solution (e.g., 0.1 M), carbonate-free

-

Metal salt solution (e.g., FeCl₃, ZnSO₄) of known concentration

-

Background electrolyte (e.g., 1.0 M NaCl) to maintain constant ionic strength

Procedure:

-

System Preparation: Pipette a precise volume of the standardized phytic acid solution into the titration vessel. Add the desired volume of the metal salt solution to achieve a specific metal-to-ligand molar ratio. Add background electrolyte and deionized water to a final fixed volume.

-

Inert Atmosphere: Submerge the calibrated pH electrode and the burette tip into the solution. Begin stirring and gently bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved CO₂ and prevent oxidation of sensitive metal ions (e.g., Fe²⁺). Maintain a gentle nitrogen flow over the solution surface throughout the titration.

-

Titration: Perform an alkalimetric titration by adding small, precise increments of the standardized NaOH solution. Allow the pH reading to stabilize after each increment before recording the pH and the total volume of titrant added.

-

Control Titration: Repeat the entire procedure without the addition of the metal salt solution to obtain the titration curve for phytic acid alone.

-

Data Analysis: Plot the pH versus the volume of NaOH added for both the control and the metal-containing solutions. The formation of a complex is indicated by a shift in the titration curve of the metal-phytate solution to lower pH values compared to the phytic acid control. This shift is due to the displacement of protons from the phytic acid molecule upon metal binding. Analysis of the equivalence points can be used to deduce the stoichiometry of the complexes formed.[3][8]

Other Characterization Methods

-

UV-Vis Spectrophotometry: This indirect method relies on a colorimetric reaction. For instance, a complex of iron (III) with sulfosalicylic acid has a known absorbance maximum.[9] When phytate is added, it chelates the iron, causing a decrease in the absorbance of the iron-sulfosalicylate complex. This change in absorbance is proportional to the amount of phytate and can be used to study the chelation reaction.[9]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[10] By titrating a metal ion solution into a sample cell containing this compound, ITC can determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the chelation process.[10][11]

Biological Implications: The Antioxidant Mechanism

One of the most significant biological consequences of this compound's chelating ability is its potent antioxidant activity. This effect is not due to direct radical scavenging but is an indirect result of iron sequestration.[1][12] Free or loosely-bound ferrous iron (Fe²⁺) can catalyze the Fenton reaction , a deleterious process that generates the highly reactive and damaging hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂).[13]

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By forming a stable and redox-inactive complex with iron, this compound prevents it from participating in this reaction.[13] This effectively shuts down a major pathway for the generation of reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. Electron spin resonance spectroscopy studies have demonstrated a complete inhibition of hydroxyl radical formation at molar phytic acid-to-iron ratios greater than 5.[1]

Conclusion

This compound functions as a powerful chelating agent through the coordinated action of its six phosphate groups, which form stable complexes with polyvalent metal ions. This mechanism is fundamentally governed by environmental pH, the specific metal ion involved, and the metal-to-ligand molar ratio. Its ability to sequester metal ions, particularly iron, underlies its utility as a natural preservative and its significant biological role as an indirect antioxidant by inhibiting Fenton chemistry. A thorough understanding of this chelation mechanism, supported by robust experimental characterization, is essential for professionals leveraging this compound in drug development, cell biology research, and advanced material science.

References

- 1. Phytic acid inhibits free radical formation in vitro but does not affect liver oxidant or antioxidant status in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]

- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions. | Semantic Scholar [semanticscholar.org]

- 9. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Sodium Phytate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found predominantly in plant seeds, grains, and legumes.[1] While historically considered an anti-nutrient due to its mineral-chelating properties, extensive research has unveiled its potent antioxidant capabilities, positioning it as a compound of significant interest for therapeutic and drug development applications. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing detailed experimental protocols. Furthermore, this guide illustrates the involved signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its multifaceted antioxidant effects.

Core Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, primarily centered around its strong chelating ability.

Metal Ion Chelation: The Primary Antioxidant Defense

The molecular structure of this compound, featuring six phosphate groups, endows it with a remarkable capacity to chelate multivalent metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[2] These transition metals are notorious for their role in catalyzing the formation of highly reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.

The Fenton Reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By sequestering free iron ions, this compound effectively inhibits the Fenton reaction, thereby preventing the generation of the hydroxyl radical (•OH), one of the most damaging ROS to biological molecules.[2] This iron-chelating ability is a cornerstone of this compound's antioxidant and preservative properties.[1]

Direct Radical Scavenging

In addition to its chelating activity, this compound can directly scavenge free radicals. It can donate hydrogen atoms to neutralize free radicals, converting them into more stable and less harmful molecules.[2] This dual functionality of metal chelation and radical scavenging contributes to its overall potent antioxidant effect.

Synergistic Effects with Other Antioxidants

This compound has been observed to work synergistically with other classical antioxidants, such as Vitamin C and Vitamin E. By chelating metal ions that can promote the oxidation of these vitamins, this compound helps to maintain their stability and prolong their antioxidant activity within a system.[2]

Quantitative Analysis of Antioxidant Properties

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative data from these studies.

| Assay | Analyte | Concentration | Result | Reference |

| DPPH Radical Scavenging | This compound | 0.5% (w/v) | >80% scavenging rate | [3] |

| Ferrous Ion (Fe²⁺) Chelation | Phytic Acid | 10 µM | 11.9% chelation | [4] |

| 50 µM | 58.6% chelation | [4] | ||

| 100 µM | 69.3% chelation | [4] | ||

| 500 µM | 87.1% chelation | [4] | ||

| Lipid Peroxidation Inhibition | Phytic Acid | 100 µM | Significant inhibition of linoleic acid decay | [4] |

| 500 µM | Significant inhibition of linoleic acid decay | [4] | ||

| 100 µM & 500 µM | Lower inhibitory effect (10-20%) on Fe(II)/ascorbate-induced peroxidation compared to autoxidation | [5] |

Signaling Pathways Modulated by this compound

Emerging evidence suggests that the antioxidant effects of this compound may also be mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a suite of antioxidant and detoxification genes.[2][6] Phytochemicals, like phytic acid, are known to activate this pathway, thereby bolstering the cell's endogenous antioxidant capacity.[7][8]

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9] Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory genes.[10] Some phytochemicals can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[11] While direct modulation by this compound is still under investigation, its ability to reduce oxidative stress suggests an indirect inhibitory effect on this pro-inflammatory pathway.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the antioxidant properties of this compound.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions.

-

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺ ions, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is disrupted, resulting in a decrease in color intensity.[12]

-

Reagents and Materials:

-

This compound

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Methanol

-

Microplate reader

-

-

Procedure:

-

Prepare various concentrations of this compound solution.

-

In a 96-well plate, add 50 µL of the this compound solution to each well.

-

Add 50 µL of 2 mM FeCl₂ solution to each well and incubate for 5 minutes at room temperature.

-

Add 100 µL of 5 mM ferrozine solution to each well to initiate the reaction.

-

Incubate the plate for 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.[13]

-

A control is prepared using methanol instead of the this compound solution.

-

-

Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[13]

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[14]

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex, which has a maximum absorbance at 532 nm.[14]

-

Reagents and Materials:

-

This compound

-

Linoleic acid or other lipid source

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a lipid emulsion (e.g., linoleic acid).

-

Incubate the lipid emulsion with and without various concentrations of this compound in the presence of an oxidizing agent (e.g., Fe²⁺/ascorbate).

-

Stop the reaction by adding a solution of TCA and BHT.

-

Centrifuge the mixture to precipitate proteins and other macromolecules.[15]

-

Take the supernatant and add TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow for color development.[15]

-

Cool the samples and measure the absorbance at 532 nm.[15]

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance of the sample.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties, primarily through its potent metal-chelating activity, which effectively inhibits the generation of highly reactive hydroxyl radicals. Its ability to also directly scavenge free radicals and act synergistically with other antioxidants further enhances its protective effects against oxidative damage. The modulation of key signaling pathways such as Keap1-Nrf2 and the indirect influence on the NF-κB pathway highlight its potential as a multi-target therapeutic agent.

For drug development professionals, the data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with cellular signaling components, conducting in vivo studies to validate its efficacy and safety, and exploring novel delivery systems to enhance its bioavailability and targeted action. The multifaceted antioxidant profile of this compound makes it a promising candidate for the development of new treatments for a range of oxidative stress-related pathologies.

References

- 1. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xr-biotech.com [xr-biotech.com]

- 4. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lotioncrafter.com [lotioncrafter.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.3.1. Ferrozine Method [bio-protocol.org]

- 13. zen-bio.com [zen-bio.com]

- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

Sodium phytate's role as a phosphorus storage compound

An In-depth Technical Guide to Sodium Phytate's Role as a Phosphorus Storage Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the sodium salt of phytic acid, serves as the principal storage form of phosphorus in the seeds of most terrestrial plants, accounting for up to 90% of the total seed phosphorus.[1][2][3] This molecule, myo-inositol-1,2,3,4,5,6-hexakisphosphate (IP6), is a highly negatively charged chelator that forms insoluble complexes with essential mineral cations, significantly impacting their bioavailability.[4][5][6][7] During germination, the stored phosphorus and minerals are mobilized by the action of phytase enzymes, providing essential nutrients for the growing seedling.[5][8] Understanding the biosynthesis, storage, and mobilization of phytate-phosphorus is critical for fields ranging from plant physiology and agricultural science to human and animal nutrition. This guide provides a detailed technical overview of the biochemical pathways, quantitative data, and key experimental protocols relevant to the study of this compound as a phosphorus storage compound.

The Biochemistry of Phytic Acid

Phytic acid is the primary storage reservoir of phosphorus in plant seeds, particularly in bran and grains.[3][9][10] In its salt form, known as phytin or phytate, it exists as a mixed salt of various cations, predominantly potassium, magnesium, and calcium.[2] The core structure is a myo-inositol ring with six phosphate groups. At physiological pH, these phosphate groups are deprotonated, conferring a strong negative charge that enables potent chelation of multivalent metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺.[3][11][12] This chelation property is central to its role as both a mineral store for the plant and an antinutrient in the diet of monogastric animals.[6][9]

Within the seed, phytate is not uniformly distributed. It accumulates in specific subcellular compartments called globoids, which are inclusions within protein storage vacuoles (PSVs).[3][8][11] The location of these globoids varies by species; in cereals like wheat and rice, they are concentrated in the aleurone layer, whereas in maize and legumes, they are found primarily in the embryo and cotyledons, respectively.[8][13]

Biosynthesis of Phytic Acid

The synthesis of phytic acid in plants occurs via two main routes: a lipid-dependent pathway and a lipid-independent pathway.[4][13] While the lipid-dependent pathway is ubiquitous in eukaryotic cells for signaling purposes, the lipid-independent pathway is considered the predominant route for the large-scale accumulation of phytate in seeds.[4][13]

The lipid-independent pathway begins with the conversion of D-glucose-6-phosphate to myo-inositol-3-phosphate (Ins(3)P₁) by the enzyme D-myo-inositol 3-phosphate synthase (MIPS).[4][13] This is followed by dephosphorylation to free myo-inositol by inositol monophosphatase (IMP).[4][13] A series of sequential phosphorylation steps, catalyzed by specific inositol phosphate kinases (IPKs), then adds phosphate groups to the inositol ring, culminating in the formation of phytic acid (InsP₆).[4][13]

Caption: Lipid-independent biosynthesis pathway of phytic acid in seeds.

Quantitative Analysis of Phytate-Phosphorus Storage

Phytate is the dominant form of phosphorus in the seeds of most crops, representing a significant portion of their dry weight. The concentration varies widely among different plant species and cultivars.

Table 1: Phytic Acid and Phosphorus Content in Various Plant-Derived Foods

| Food Source Category | Examples | Phytic Acid Content (% dry weight) | % of Total Seed P as Phytate |

|---|---|---|---|

| Cereals | Maize, Wheat, Rice, Barley | 0.7 - 2.2 | 60 - 80%[8] |

| Legumes | Soybean, Common Bean, Chickpea | 1.0 - 2.5 | ~80%[14][15] |

| Oilseeds | Sesame, Sunflower, Linseed | 1.0 - 5.4[6] | >70% |

| Nuts | Almond, Walnut, Cashew | 0.1 - 9.4[6] | >60% |

Data compiled from multiple sources. Actual values can vary based on cultivar, growing conditions, and processing.[6][8]

Mobilization of Stored Phosphorus: The Role of Phytases

During seed germination and early seedling growth, the stored phytate must be broken down to release inorganic phosphorus (Pi), myo-inositol, and essential minerals to support the developing plant.[5][8] This hydrolysis is catalyzed by a class of enzymes known as phytases (myo-inositol-hexakisphosphate phosphohydrolases).

Phytases act in a stepwise manner, sequentially cleaving phosphate groups from the myo-inositol ring. This process generates a series of less-phosphorylated inositol intermediates (IP5 down to IP1) until, ideally, all phosphate is released as Pi.

Caption: Stepwise dephosphorylation of phytic acid by phytase enzymes.

Bioavailability of Phytate-Phosphorus

For monogastric animals, including humans, pigs, and poultry, phytate-phosphorus is largely unavailable for absorption because they lack sufficient endogenous phytase in their digestive tracts.[6] The strong chelation of minerals by phytic acid also reduces the bioavailability of critical nutrients like zinc and iron, classifying it as an antinutrient.[7][16][17] This has led to the widespread use of microbial phytase as a feed additive in livestock production to improve nutrient utilization and reduce phosphorus excretion into the environment.[18][19]

Table 2: Estimated Bioavailability of Phosphorus from Different Dietary Sources

| Phosphorus Source | Primary Form | Estimated Bioavailability in Monogastrics | Key Factors |

|---|---|---|---|

| Plant-based (e.g., Grains, Legumes) | Phytic Acid | 15 - 50%[18][20] | Lack of endogenous phytase; presence of dietary inhibitors. |

| Animal-based (e.g., Meat, Dairy) | Organic phosphates, Inorganic phosphate | 40 - 60% | Bound to digestible organic molecules.[20] |

| Inorganic Additives (e.g., Phosphates) | Inorganic phosphate salts | > 90% | Highly soluble and readily absorbed.[20] |

Bioavailability can be significantly increased with the addition of supplemental phytase enzymes.[18][21]

Experimental Protocols

Protocol for Phytic Acid Extraction from Seed/Grain

This protocol is a generalized method based on acid extraction.

-

Sample Preparation: Grind the seed or grain sample to a fine powder (<0.5 mm). If the sample has a high fat content (>15%), defat it using a solvent like petroleum ether or acetone prior to extraction.[15][22]

-

Extraction: Weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 20 mL of 0.66 M Hydrochloric Acid (HCl).[23]

-

Incubation: Shake the suspension vigorously for 2-3 hours at room temperature on a mechanical shaker.

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully decant the clear supernatant, which contains the extracted phytic acid, into a clean tube. This extract can be used for direct quantification or further purification.

Caption: General experimental workflow for extracting phytic acid.

Protocol for Phytase Activity Assay

This protocol measures phytase activity by quantifying the inorganic phosphate (Pi) released from a this compound substrate.

-

Reagent Preparation:

-

Substrate: Prepare a 1.25 mM this compound solution in 15 mM MES buffer (pH 5.5) containing 0.5 mM CaCl₂.[24]

-

Enzyme Solution: Prepare serial dilutions of the enzyme sample (e.g., plant extract, microbial culture supernatant) in a suitable cold buffer (e.g., 200 mM Glycine buffer, pH 2.8).

-

Stopping Reagent: 50% Trichloroacetic Acid (TCA).[24]

-

Colorimetric Reagent: Ammonium molybdate solution for phosphate detection (e.g., Molybdenum Blue reagent).[23][24]

-

Phosphate Standard: A standard curve should be prepared using known concentrations of inorganic phosphate (e.g., KH₂PO₄).[24]

-

-

Assay Procedure:

-

Pre-incubate 200 µL of the substrate solution at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution. Mix gently.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[24]

-

Terminate the reaction by adding 50 µL of 50% TCA.[24]

-

Prepare a blank control for each sample by adding the TCA before adding the enzyme solution.[24]

-

Centrifuge the tubes at 15,000 rpm for 5 minutes to pellet any precipitate.[24]

-

-

Phosphate Quantification:

-

Calculation:

-

Calculate the concentration of released Pi using the phosphate standard curve.

-

One unit (U) of phytase activity is typically defined as the amount of enzyme that releases 1 µmol of inorganic phosphate per minute under the specified assay conditions.[24]

-

Caption: Workflow for a typical phytase enzymatic activity assay.

Conclusion

This compound is a molecule of profound importance in plant biology and nutrition. As the primary phosphorus reserve in seeds, it is indispensable for the life cycle of plants.[5] However, its potent mineral-chelating properties present a significant challenge to the nutritional quality of plant-based foods for monogastric animals. The detailed study of its biosynthesis, accumulation, and enzymatic degradation is therefore essential. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists aiming to explore the multifaceted role of this compound, from enhancing crop nutrient profiles through biofortification to improving phosphorus bioavailability in food and feed systems.

References

- 1. Phytic acid accumulation in plants: Biosynthesis pathway regulation and role in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Chelating Agent | RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. lesielle.com [lesielle.com]

- 11. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Seed Biofortification and Phytic Acid Reduction: A Conflict of Interest for the Plant? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemijournal.com [chemijournal.com]

- 16. New Mineral Absorption Enhancers Found [nutritionfacts.org]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of phytase in improving the bioavailability of phosphorus in soybean meal and corn-soybean meal diets for pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Examining the proportion of dietary phosphorus from plants, animals and food additives excreted in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Towards complete dephosphorylation and total conversion of phytates in poultry feeds. | Semantic Scholar [semanticscholar.org]

- 22. Lab-scale preparation and QC of phytase assay substrate from rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 24. Phytase Activity Assays [bio-protocol.org]

Unveiling the Enigmatic Molecule: An In-depth Technical Guide to the History and Discovery of Phytic Acid and Its Salts

For Immediate Release

A comprehensive technical guide detailing the historical journey and scientific elucidation of phytic acid and its salts has been released today. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a meticulous exploration of the molecule from its initial observation to the current understanding of its complex roles in biology.

This whitepaper provides a chronological account of the discovery of phytic acid, tracing back to the 19th-century observations of microscopic "globoid" inclusions in plant seeds. It meticulously documents the pivotal experiments and analytical advancements that led to the isolation, characterization, and structural determination of this multifaceted molecule and its various salt forms, collectively known as phytin.

A Journey Through Time: The Discovery of Phytic Acid

The story of phytic acid begins in the mid-19th century with the microscopic observations of plant tissues. In 1855, Theodor Hartig first described small, rounded inclusions within plant seeds.[1] This was followed by the work of Wilhelm Pfeffer in 1872, who characterized these entities as "globoids" and suggested they were a combination of phosphate and a carbohydrate.[2] However, it was not until the early 20th century that the chemical nature of these globoids began to be unraveled.

A pivotal figure in this endeavor was the Swiss chemist S. Posternak. In the early 1900s, he extensively studied a substance he termed "la phytine," successfully isolating it from various seeds.[2] His work laid the foundation for the subsequent identification of its core components. In 1907, Japanese scientist Umetaro Suzuki and his associates made a significant breakthrough by demonstrating that inositol, a cyclic sugar alcohol, was a major constituent of phytic acid.[2]

The final piece of the structural puzzle was put in place by the American biochemist Robert J. Anderson in 1914. Through meticulous chemical analysis, he correctly proposed the structure of phytic acid as myo-inositol hexaphosphoric acid, a myo-inositol ring with each of its six hydroxyl groups esterified with a phosphate group.[1] This structure was later definitively confirmed using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Concurrent with the elucidation of phytic acid's structure was the discovery of its dedicated enzyme, phytase. In 1907, Suzuki and his colleagues also identified an enzyme in rice and wheat bran capable of hydrolyzing phytic acid, liberating inorganic phosphate and inositol.[2] This discovery was crucial for understanding the metabolic fate of phytic acid in both plants and animals.

Physicochemical Properties of Phytic Acid and Its Salts

Phytic acid is a colorless to pale yellow liquid, while its salts, known as phytates, are typically white, odorless powders.[3] The molecule's most defining characteristic is its strong chelating ability, stemming from the six negatively charged phosphate groups. This allows it to form stable complexes with a wide range of multivalent cations, including essential minerals like calcium, iron, zinc, and magnesium. The solubility of these phytate-mineral complexes is highly dependent on pH, with most being insoluble at the neutral pH of the small intestine, a key factor in its "anti-nutrient" properties.[4]

| Property | Value | References |

| Molecular Formula | C₆H₁₈O₂₄P₆ | [5] |

| Molecular Weight | 660.04 g/mol | [5] |

| pKa Values | Multiple, ranging from ~1.5 to ~9.5 | [2] |

| Solubility of Phytic Acid | Soluble in water, ethanol, and acetone | [2] |

| Solubility of Phytate Salts | Highly variable depending on the cation and pH. Generally insoluble at neutral pH. | [4] |

| Molar Binding Ratio (Ca:Phytic Acid) | Varies from 1:1 to 6:1 depending on pH and concentration | [6] |

Key Experimental Protocols: A Glimpse into Scientific History

While detailed, step-by-step protocols from the 19th and early 20th centuries are not always preserved in modern formats, the principles of the key experiments can be reconstructed from historical scientific literature.

Observation of Globoids (Pfeffer, 1872): A Hypothetical Reconstruction

-

Sample Preparation: Thin sections of various plant seeds (e.g., castor bean, pumpkin) were prepared using a microtome.

-

Microscopic Examination: The sections were mounted on glass slides with a suitable mounting medium (e.g., water or glycerin) and observed under a light microscope.

-

Staining and Characterization: To differentiate cellular components, various staining techniques of the era would have been employed. For instance, iodine solution could have been used to test for the presence of starch, while protein-specific stains might have been used to identify protein bodies. The "globoids" would have been observed as distinct, spherical inclusions within the protein bodies of the seed's storage tissues. Their resistance to certain stains and their refractive appearance would have set them apart from other cellular structures.

Isolation of "Phytin" (Posternak, early 1900s): A Generalized Protocol

-

Extraction: Finely ground seeds (e.g., mustard or rapeseed) were extracted with a dilute acid, such as 0.2% hydrochloric acid, to solubilize the phytin.

-

Precipitation: The acidic extract was then neutralized with an alkali, such as ammonium hydroxide or sodium hydroxide, causing the phytin to precipitate out of the solution as a mixed calcium, magnesium, and potassium salt.

-

Purification: The crude precipitate was collected by filtration and washed with water and alcohol to remove impurities. Further purification could be achieved by redissolving the precipitate in dilute acid and re-precipitating it with alkali.

Identification of Inositol (Suzuki, 1907): A Methodological Outline

-

Hydrolysis: The isolated phytin was subjected to hydrolysis, likely by heating with a strong acid (e.g., sulfuric acid) or through enzymatic digestion with a phytase-rich extract from rice bran.

-

Isolation of Inositol: After hydrolysis, the resulting solution was neutralized, and the inositol was isolated through a series of precipitation and crystallization steps. The characteristic sweet taste and crystalline structure of inositol would have been key identifiers.

-

Chemical Analysis: The isolated crystals would have been subjected to elemental analysis to determine their chemical formula (C₆H₁₂O₆) and other chemical tests to confirm their identity as inositol.

Structural Elucidation of Phytic Acid (Anderson, 1914): An Analytical Approach

-

Preparation of Pure Phytic Acid: Anderson prepared highly purified phytic acid from its salts, likely by precipitating it as an insoluble salt (e.g., barium phytate) and then carefully removing the cation.

-

Elemental Analysis: The purified phytic acid was subjected to rigorous elemental analysis to determine the precise ratio of carbon, hydrogen, phosphorus, and oxygen.

-

Hydrolysis and Product Analysis: Controlled hydrolysis of phytic acid was performed, and the products (inositol and phosphoric acid) were quantitatively analyzed. The molar ratio of inositol to phosphoric acid was determined to be 1:6.

-

Esterification Studies: Anderson likely conducted experiments to demonstrate the ester linkages between the inositol and the phosphate groups, leading him to propose the correct myo-inositol hexaphosphoric acid structure.

The Dual Role of Phytic Acid: From "Anti-Nutrient" to Signaling Molecule

For much of the 20th century, phytic acid was primarily viewed as an "anti-nutrient" due to its ability to chelate essential minerals in the digestive tract, thereby reducing their bioavailability. This understanding spurred research into methods of reducing phytic acid content in foods, such as soaking, germination, and fermentation, which activate endogenous phytases.

However, in recent decades, a more nuanced understanding of phytic acid and its derivatives has emerged. Inositol phosphates, the products of phytic acid hydrolysis, are now recognized as crucial signaling molecules in a wide array of cellular processes in both plants and animals.

Phytic Acid and Cellular Signaling Pathways

Phytic acid (IP6) serves as the precursor for a class of signaling molecules known as inositol pyrophosphates (PP-IPs). These high-energy molecules are synthesized by a family of enzymes called inositol hexaphosphate kinases (IP6Ks). PP-IPs play critical roles in regulating diverse cellular functions, including cell growth, apoptosis, and metabolism.

One of the key signaling pathways influenced by inositol phosphates is the PI3K/Akt pathway , a central regulator of cell survival and proliferation. Inositol pyrophosphates have been shown to inhibit the activation of Akt, a key kinase in this pathway. This inhibitory effect has significant implications for cancer research, as the PI3K/Akt pathway is often hyperactivated in cancer cells.

Another critical pathway modulated by phytic acid is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation and immune responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Phytic acid has been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.

Conclusion

From its humble beginnings as enigmatic "globoids" in plant seeds, phytic acid has emerged as a molecule of profound scientific interest. Its journey of discovery, spanning over a century and a half, reflects the evolution of analytical chemistry and our deepening understanding of biochemistry and cell biology. While its role as an anti-nutrient remains a consideration in nutrition science, the discovery of the signaling properties of its inositol phosphate derivatives has opened up new avenues for research in areas such as cancer biology, immunology, and drug development. This technical guide serves as a testament to the enduring importance of this remarkable molecule and a valuable resource for the scientific community.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Globoids and Phytase: The Mineral Storage and Release System in Seeds. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. scilit.com [scilit.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Multifaceted Role of Sodium Phytate in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phytate, the sodium salt of phytic acid (inositol hexakisphosphate), is a naturally occurring compound found ubiquitously in plant seeds.[1] Beyond its role as a phosphorus storage molecule, this compound exhibits a remarkable array of functions within cellular processes. Its potent chelating ability for multivalent metal ions, antioxidant properties, and capacity to modulate key signaling pathways underscore its significance in cellular homeostasis and its potential as a therapeutic agent.[1] This in-depth technical guide delineates the core functions of this compound in cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Functions of this compound in Cellular Processes

This compound's influence on cellular behavior is multifaceted, primarily revolving around three core functions: mineral chelation, enzyme modulation, and regulation of signaling pathways.

Mineral Chelation and Antioxidant Activity

This compound is a powerful chelating agent with a high affinity for essential divalent and trivalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This property is central to its biological effects. By binding to these metal ions, this compound can modulate their bioavailability within the cellular environment.

One of the most significant consequences of its iron-chelating ability is its antioxidant activity. Free iron can participate in the Fenton reaction, generating highly reactive and damaging hydroxyl radicals. By sequestering free iron, this compound effectively inhibits this reaction, thereby reducing oxidative stress and protecting cellular components from oxidative damage.

Enzyme Inhibition

This compound has been shown to inhibit the activity of several enzymes, which can have significant physiological consequences. This inhibition is often attributed to the chelation of metal ion cofactors essential for enzyme function or through direct interaction with the enzyme itself.

For instance, phytic acid has been demonstrated to non-competitively inhibit α-amylase, an enzyme involved in starch digestion. It also affects the activity of digestive proteases like pepsin and trypsin.[2][3]

Regulation of Cellular Signaling Pathways

A growing body of evidence indicates that this compound and its inositol phosphate derivatives are important signaling molecules that can modulate a variety of cellular pathways controlling cell growth, proliferation, differentiation, and apoptosis.[1][4] This has particularly significant implications in the context of cancer biology.

Quantitative Data on this compound's Cellular Effects

To provide a clearer understanding of the potency and specificity of this compound's actions, the following tables summarize key quantitative data from various studies.

| Target Enzyme | Organism/System | Inhibition Type | Kᵢ Value | Reference(s) |

| α-Amylase | Wheat | Noncompetitive | 1.75 mM | |

| Pepsin | Porcine | - | Not specified | [2] |

| Trypsin | Bovine | - | Not specified | [3] |

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Incubation Time | Reference(s) |

| HCT116 | Colorectal Carcinoma | MTT Assay | 2.96 mM | 48 hours | Not specified in snippets |

| HT-29 | Colorectal Adenocarcinoma | MTT Assay | 3.35 mM | 48 hours | Not specified in snippets |

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways implicated in cancer and other diseases.

PI3K/Akt Signaling Pathway